4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

lipophilicity drug-likeness physicochemical properties

4,5,6,7‑Tetrahydrobenzoimidazole‑2‑carbaldehyde (CAS 1342459‑07‑7) is a partially saturated bicyclic heterocycle belonging to the tetrahydrobenzimidazole class. It features a fused cyclohexene–imidazole core bearing a reactive 2‑formyl group, which enables condensation, Schiff‑base formation, and cyclocondensation reactions central to fragment‑based and diversity‑oriented synthesis.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1342459-07-7
Cat. No. B2687449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde
CAS1342459-07-7
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CCC2=C(C1)NC(=N2)C=O
InChIInChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10)
InChIKeyYEJMYGSGBCZVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde (CAS 1342459-07-7) – A Saturated Bicyclic Aldehyde Building Block for Medicinal Chemistry & Heterocycle Synthesis


4,5,6,7‑Tetrahydrobenzoimidazole‑2‑carbaldehyde (CAS 1342459‑07‑7) is a partially saturated bicyclic heterocycle belonging to the tetrahydrobenzimidazole class . It features a fused cyclohexene–imidazole core bearing a reactive 2‑formyl group, which enables condensation, Schiff‑base formation, and cyclocondensation reactions central to fragment‑based and diversity‑oriented synthesis . The saturated ring imparts conformational flexibility, altered lipophilicity (LogP ~1.1) and electronic character versus fully aromatic benzimidazole‑2‑carbaldehydes, making it a differentiated scaffold for lead generation and probe discovery .

Why Generic Substitution of 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde (1342459-07-7) Fails – Structural and Reactivity Differentiators


Although benzimidazole‑2‑carbaldehydes are available as a compound family, generic substitution is invalid for research or industrial procurement because the saturated cyclohexene ring of 4,5,6,7‑tetrahydrobenzoimidazole‑2‑carbaldehyde fundamentally alters core properties [1]. Fully aromatic benzimidazole‑2‑carbaldehyde (e.g., CAS 3314‑30‑5) possesses a planar, electron‑deficient aromatic system, whereas the tetrahydro derivative is a non‑planar, partially saturated scaffold with higher conformational entropy [2]. This structural distinction modulates reactivity at the 2‑formyl position, affects intermolecular interactions with biological targets, and changes solubility and metabolic stability profiles in ways that cannot be recapitulated by simply mono‑substituting the aromatic core [3]. Consequently, using an aromatic analog in a medicinal chemistry program would alter SAR outcomes; in a process chemistry route, the difference in ring electronics and steric demands would change reaction yields and impurity profiles.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde (1342459-07-7) – Comparator Data & Assay Context


Computed LogP Differentiates Saturated Tetrahydrobenzimidazole-2-carbaldehyde from Aromatic Benzimidazole-2-carbaldehyde

The computed octanol–water partition coefficient (LogP) of 4,5,6,7‑tetrahydrobenzoimidazole‑2‑carbaldehyde is 1.101 , compared to a reported LogP of ~0.88–1.00 for the fully aromatic benzimidazole‑2‑carbaldehyde (CAS 3314‑30‑5) [1]. The ~0.1–0.2 unit increase in LogP for the tetrahydro derivative reflects the four additional sp³‑hybridized carbon centers introduced by the saturated ring, which increase overall hydrophobicity. This difference is relevant for medicinal chemistry design because it predicts enhanced passive membrane permeability with the tetrahydro scaffold compared to the aromatic reference, while still maintaining acceptable aqueous solubility (Topological Polar Surface Area = 45.75 Ų, identical to the aromatic analog due to conserved H‑bond donor/acceptor count) .

lipophilicity drug-likeness physicochemical properties

Tetrahydrobenzimidazole Scaffold Delivers Submicromolar TGR5 Agonist Potency; Parent 2‑Carbaldehyde Serves as Key Synthetic Intermediate

A series of tetrahydrobenzimidazoles (general structure 3) bearing substituents at the 2‑position were evaluated as TGR5 agonists [1]. Potent derivatives achieved submicromolar EC₅₀ values in murine enteroendocrine STC‑1 cells, with the most optimized compound (compound 14 of the series) reducing blood glucose AUC₀–₁₂₀ min by 13–22% at 30 mg/kg oral dose in C57 BL/6 mice [1]. While the 2‑carbaldehyde compound (CAS 1342459‑07‑7) itself is a precursor rather than the final agonist, it provides the 2‑formyl handle for condensation with amines, hydrazines, or active methylene compounds that yield the bioactive derivatives [2]. In contrast, direct use of aromatic benzimidazole‑2‑carbaldehyde in analogous synthetic sequences yields products with different SAR profiles because the saturated ring modulates the electronic environment of the imidazole core, influencing both the chemical reactivity at the 2‑position and the binding pose of the final ligand [3].

GPCR agonism type 2 diabetes metabolic disease SAR

Tetrahydrobenzimidazole‑2‑carbaldehyde Enables Direct Schiff‑Base and Hydrazone Formation; Aromatic Analog Requires Different Conditions

The 2‑formyl group of 4,5,6,7‑tetrahydrobenzoimidazole‑2‑carbaldehyde participates readily in condensation with primary amines and hydrazines to form Schiff bases and hydrazones under mild conditions (room temperature, ethanol, no added catalyst) . This reactivity is supported by the electron‑donating character of the saturated cyclohexene ring, which increases the nucleophilicity of the imidazole nitrogen and reduces the electrophilicity of the aldehyde carbon compared to the aromatic analog [1]. In practice, condensations with the fully aromatic benzimidazole‑2‑carbaldehyde often require heating or acid catalysis to achieve comparable conversion rates, and the products exhibit different stability profiles due to extended conjugation in the aromatic series [2]. This reactivity difference is a direct consequence of the saturated ring: it prevents extended π‑delocalization, making the imine products of the tetrahydro compound more susceptible to hydrolysis but also more amenable to reversible covalent chemistry applications.

synthetic chemistry Schiff base hydrazone building block reactivity

Tetrahydrobenzimidazole Core Confers Superior PDE III Inhibitory Potency (IC₅₀ 0.15 µM) Relative to Partially Aromatic Dihydropyridazinone Analog (IC₅₀ 0.6 µM)

In a comparative study of cardiotonic agents, the 4,5,6,7‑tetrahydrobenzimidazole analog of a dihydropyridazinone lead compound (compound 31) inhibited phosphodiesterase type III (PDE III) with an IC₅₀ of 0.15 µM, whereas the parent dihydropyridazinone (CI‑930, compound 10) exhibited an IC₅₀ of 0.6 µM [1]. This represents a 4‑fold improvement in potency attributable to the replacement of the partially aromatic pyridazinone core with the fully saturated tetrahydrobenzimidazole ring system. The enhanced potency is hypothesized to result from improved shape complementarity with the PDE III catalytic site, enabled by the conformational flexibility of the saturated scaffold . Importantly, the 2‑carbaldehyde group of the target compound (1342459‑07‑7) serves as the functional handle for constructing such analogs, as the aldehyde can be elaborated into diverse substitution patterns at the 2‑position that mimic the pharmacophoric elements of compound 31 [2].

phosphodiesterase inhibition cardiotonic heart failure SAR

Best‑Fit Research & Industrial Application Scenarios for 4,5,6,7‑Tetrahydrobenzoimidazole‑2‑carbaldehyde (1342459‑07‑7)


TGR5 Agonist Lead Generation for Type 2 Diabetes & Metabolic Disease

The tetrahydrobenzimidazole scaffold has been validated as an orally efficacious TGR5 agonist core, with derivatives achieving submicromolar EC₅₀ in murine STC‑1 cells and 13–22% blood glucose AUC reduction in mice at 30 mg/kg [1]. 4,5,6,7‑Tetrahydrobenzoimidazole‑2‑carbaldehyde serves as the direct synthetic precursor for installing the 2‑substituents required for TGR5 activity, enabling rapid SAR exploration through condensation, reductive amination, or metal‑catalyzed coupling at the aldehyde position.

PDE III Inhibitor Optimization in Cardiovascular Drug Discovery

Sircar et al. demonstrated that a tetrahydrobenzimidazole analog achieved a 4‑fold improvement in PDE III inhibitory potency (IC₅₀ 0.15 µM) compared to the dihydropyridazinone parent (IC₅₀ 0.6 µM) [2]. The 2‑carbaldehyde functionality on the saturated scaffold allows for systematic variation of substituents to fine‑tune PDE III vs. PDE IV selectivity, a critical consideration in developing cardiotonic agents with reduced arrhythmogenic risk.

Diversity‑Oriented Synthesis of Schiff Base & Hydrazone Libraries for Fragment‑Based Screening

The mild reactivity of the 2‑formyl group toward primary amines and hydrazines (room temperature, ethanol, no catalyst required) makes 4,5,6,7‑tetrahydrobenzoimidazole‑2‑carbaldehyde an efficient core for generating large, diverse Schiff base and hydrazone libraries in parallel format . The saturated ring provides conformational diversity that is underrepresented in standard aromatic benzimidazole libraries, potentially accessing novel protein binding sites in fragment‑based drug discovery (FBDD) campaigns.

Process Chemistry Intermediate for 5‑HT₃ Antagonists and Related CNS Therapeutics

Patent literature (EP0376624B1, EP0381422A1) establishes the utility of 2‑substituted tetrahydrobenzimidazoles as 5‑HT₃ receptor antagonists with potential applications in irritable bowel syndrome (IBS) and chemotherapy‑induced nausea [3]. The 2‑carbaldehyde building block provides a scalable entry point for introducing the aryl‑carbonyl or heteroaryl‑carbonyl moieties required for 5‑HT₃ antagonism. Its LogP of 1.101 and TPSA of 45.75 Ų predict favorable CNS penetration for downstream derivatives.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.